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Compound of Interest

Compound Name: (R)-BAY-85-8501

Cat. No.: B2645296

An In-Depth Technical Guide to the Discovery and Development of (R)-BAY-85-8501

Executive Summary

(R)-BAY-85-8501 is a novel, orally available, selective, and reversible inhibitor of human
neutrophil elastase (HNE), a key serine protease implicated in the pathophysiology of various
inflammatory pulmonary diseases. An excess of HNE activity contributes to tissue degradation
and persistent inflammation in conditions such as non-cystic fibrosis bronchiectasis (non-CF
BE), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[1][2][3]
Developed by Bayer, BAY-85-8501 emerged from a dedicated medicinal chemistry program
that successfully optimized a dihydropyrimidinone lead structure to achieve picomolar potency
by conformationally locking the molecule in its bioactive state.[1][4] Preclinical studies
demonstrated significant efficacy in animal models of acute lung injury, emphysema, and
pulmonary hypertension.[1][5][6] Subsequent clinical trials in healthy volunteers and patients
with non-CF BE have established a favorable safety and tolerability profile and confirmed target
engagement, though a short-term Phase lla study did not demonstrate significant
improvements in clinical endpoints like pulmonary function.[2][7] This document provides a
comprehensive technical overview of the discovery, mechanism of action, and preclinical and
clinical development of (R)-BAY-85-8501.

Discovery and Lead Optimization

The journey to identify BAY-85-8501 began with a high-throughput screening campaign that
identified a hexahydroquinoline as a promising, albeit moderately potent, starting point.[8]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b2645296?utm_src=pdf-interest
https://www.benchchem.com/product/b2645296?utm_src=pdf-body
https://www.benchchem.com/product/b2645296?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515084/
https://publications.ersnet.org/index.php/content/erj/44/suppl58/p1510
https://publications.ersnet.org/index.php/content/erj/44/suppl58/3416
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515084/
https://pubmed.ncbi.nlm.nih.gov/26083237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4515084/
https://www.medchemexpress.com/BAY-85-8501.html
https://www.bioworld.com/articles/642055-bayer-presents-first-in-human-and-promising-in-vivo-data-for-bay-85-8501?v=preview
https://publications.ersnet.org/index.php/content/erj/44/suppl58/p1510
https://pubmed.ncbi.nlm.nih.gov/30917927/
https://www.benchchem.com/product/b2645296?utm_src=pdf-body
https://www.researchgate.net/publication/278792895_Freezing_the_Bioactive_Conformation_to_Boost_Potency_The_Identification_of_BAY_85-8501_a_Selective_and_Potent_Inhibitor_of_Human_Neutrophil_Elastase_for_Pulmonary_Diseases_ChemMedChem_72015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2645296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Through extensive medicinal chemistry, this initial hit was evolved into a novel class of
dihydropyrimidinone inhibitors.[1]

A pivotal breakthrough in achieving exceptional potency was the application of a "conformation
freezing" strategy. By introducing a strategically positioned methyl sulfone substituent, the
molecule was locked into its bioactive conformation, enabling an induced-fit binding mode and
tight interactions with the S1 and S2 pockets of the HNE active site.[1][4] This structural
modification synergistically boosted the inhibitory potency by over two orders of magnitude,
resulting in the identification of (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-
[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, designated as BAY-85-
8501.[1][4] The synthesis was achieved via a nine-step sequence.[1][8]

Mechanism of Action

Human neutrophil elastase is a powerful serine protease stored in the azurophilic granules of
neutrophils.[1][9] Upon release during an inflammatory response, HNE degrades critical
components of the extracellular matrix, including elastin and collagen, leading to irreversible
tissue damage, as seen in the airway dilation characteristic of bronchiectasis.[1][9]

Beyond its direct structural damage, HNE perpetuates the inflammatory cycle. It can cleave a
variety of proteins, leading to the activation of other destructive enzymes like matrix
metalloproteinases (MMPs) and the degradation of natural protease inhibitors (e.g., TIMPS).[1]
This creates a protease-antiprotease imbalance that favors chronic inflammation and
progressive tissue destruction.[2][3] BAY-85-8501 acts by selectively and reversibly binding to
HNE, blocking its enzymatic activity and helping to restore this critical balance.
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Preclinical Development
In Vitro Profile

BAY-85-8501 demonstrated exceptional potency and selectivity for HNE in biochemical assays.

Parameter Value Reference
HNE ICso 65 pM [5]

MNE Ki 6 nM [5]
Selectivity Highly selective for HNE [11[5]16]

In Vivo Efficacy Models

The therapeutic potential of BAY-85-8501 was evaluated in several rodent models of lung

disease.
In Vivo Animal Models
In Vitro Characterization . Acute Lung Injury »| Emphysema »| Pulmonary Hypertension
Proceed if potent (Mice) (Mice) (Rats)
HNE Inhibition Assay Scselective

(IC50 = 65 pM)

Pharmacokinetics

Selectivity Profiling

Rat PK Studies
(Oral Bioavailability = 24%)

Click to download full resolution via product page

Preclinical Evaluation Workflow for BAY-85-8501

e HNE-Induced Acute Lung Injury (ALI) in Mice: In a model where lung injury is directly caused
by exogenous HNE, oral administration of BAY-85-8501 one hour prior to the insult
completely prevented lung injury and inflammation. A significant reduction in lung
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hemorrhage was observed at a dose of 0.01 mg/kg, with a significant effect on neutrophil
counts at 0.1 mg/kg.[3][5]

» Porcine Pancreatic Elastase (pPE)-Induced Emphysema in Mice: In a model mimicking
emphysema, treatment with BAY-85-8501 led to significant reductions in right ventricular
systolic pressure and right ventricular hypertrophy, which was associated with improved
exercise capacity.[6]

e Monocrotaline (MCT)-Induced Pulmonary Hypertension (PH) in Rats: In a rat model of PH, a
10 mg/kg oral dose of BAY-85-8501 significantly reduced right ventricular pressure and
hypertrophy, improved right ventricular dysfunction, and decreased markers of ventricular
and pulmonary remodeling, including osteopontin, TIMP-1, and IL-8.[6]

Preclinical Pharmacokinetics

The pharmacokinetic profile was characterized in rats, demonstrating good oral bioavailability
and a long half-life.[6]

Parameter (Rats) Intravenous (i.v.) Oral (p.0.)
Clearance 0.5 L/h-kg 1.3 L/h-kg
Half-life 8.5 hours 6.7 hours
Bioavailability - 24%

Clinical Development

The clinical development of BAY-85-8501 progressed from single and multiple dose studies in
healthy volunteers to a Phase lla trial in patients with non-CF bronchiectasis.
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Phase I: Single Ascending Dose (SAD)
Healthy Volunteers (N=37)
Objective: Safety, Tolerability, PK
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Healthy Volunteers (N=26)
Objective: Safety, PK, PD (Target Engagement)

Demonstrated Target Engagement
(up to 90% HNE inhibition)

Phase lla: Proof-of-Concept
Non-CF BE Patients (N=94)
Objective: Safety, Biomarkers, Clinical Activity
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Clinical Development Pathway of BAY-85-8501

Phase | Studies (Healthy Volunteers)

A first-in-human, single-dose-escalation study evaluated doses from 0.05 mg to 1.0 mg in 37
healthy male subjects.[2] This was followed by a multiple-dose study over 14 days with doses

from 0.3 mg to 1 mg in 26 healthy males.[3]
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Phase | Study Key Findings Reference

Safe and well-tolerated up to
1.0 mg. Fast absorption (Tmax
) ) =1 hr). Very long half-life (145-
Single Ascending Dose ] ) [2]
175 hrs), supporting once-daily
dosing. Dose-proportional

pharmacokinetics.

Safe and well-tolerated.

Confirmed suitability for once-

daily dosing. Ex-vivo zymosan
Multiple Ascending Dose challenge showed up to 90% [3]

HNE inhibition at trough (24

hrs post-dose), confirming

target engagement.

Phase lla Study (Non-CF Bronchiectasis)

A randomized, double-blind, placebo-controlled trial (NCT01818544) was conducted to assess
the safety and tolerability of 1 mg BAY-85-8501 administered once daily for 28 days in 94
patients with non-CF BE.[7][10]

e Primary Outcome (Safety): The drug demonstrated a favorable safety and tolerability profile.
Treatment-emergent adverse events (TEAES) were reported in 66% of patients on BAY-85-
8501 compared to 77% on placebo, with most being mild or moderate.[7]

e Secondary Outcomes (Efficacy & Biomarkers):

o Target Engagement: A statistically significant decrease in HNE activity in blood following
ex-vivo zymosan challenge was observed in the treatment group versus placebo (P =
0.0250).[7]

o Clinical Endpoints: No significant changes from baseline were observed in pulmonary
function parameters or health-related quality of life.[7]

o Other Biomarkers: There were no significant differences in other inflammatory or tissue
damage biomarkers in sputum, blood, or urine between the groups.[7]
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o Pharmacokinetics: Trough plasma concentrations reached a plateau after two weeks of daily
dosing.[7]

The study concluded that while BAY-85-8501 was safe and well-tolerated, a longer treatment
duration is necessary to evaluate potential clinical efficacy in this patient population.[7]

Experimental Protocols
HNE Inhibition Assay

e Enzyme: Isolated Human Neutrophil Elastase (HNE).
e Substrate: A suitable fluorogenic peptide substrate, such as MeOSuc-AAPV-AMC, is used.[1]

e Procedure: The assay is conducted at a physiological pH of 7.4. Enzyme activity is
measured by monitoring the fluorescence increase upon substrate cleavage in the presence
of varying concentrations of the test compound (BAY-85-8501). ICso values are then
calculated from the resulting concentration-response curves.[1]

Ex-vivo Zymosan Whole Blood Challenge

» Objective: To measure HNE inhibition in a physiological matrix, reflecting target engagement
in patients.

e Procedure: Whole blood samples are collected from subjects. Zymosan, a yeast cell wall
component, is added to the blood to stimulate neutrophils and induce the release of HNE.[3]
[11] The activity of the released HNE is then measured in the plasma or serum supernatant.
The assay is performed on samples taken before and after drug administration to quantify
the level of HNE inhibition.[3][7]

Animal Model: HNE-Induced Acute Lung Injury

e Species: Mouse.
e Procedure:

o Test animals are administered BAY-85-8501 orally.[5]
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o After a set period (e.g., 1 hour), animals are anesthetized, and Human Neutrophil Elastase
is instilled directly into the lungs via an intratracheal route to induce injury.[5]

o After a further period, animals are euthanized, and bronchoalveolar lavage (BAL) fluid is
collected.

o Endpoints are assessed from the BAL fluid and lung tissue, including hemoglobin
concentration (as a measure of hemorrhage) and neutrophil count (as a measure of
inflammation).[5]

Conclusion

(R)-BAY-85-8501 is a testament to a successful structure-based drug design campaign,
resulting in a highly potent, selective, and orally bioavailable inhibitor of Human Neutrophil
Elastase. Its development was underpinned by a strong preclinical data package
demonstrating efficacy in relevant animal models of pulmonary disease. Clinical studies have
confirmed its safety, tolerability, and ability to engage its target, HNE, in humans. While a short-
term Phase lla study in non-CF bronchiectasis did not meet clinical efficacy endpoints, the
favorable safety profile and confirmed mechanism of action support the rationale for further
investigation in longer-duration trials to fully elucidate its therapeutic potential in chronic
inflammatory lung diseases.[7]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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